Quipazine dimaleate

5-HT₃ receptor binding affinity radioligand displacement

Traditional 5-HT₃ agonists require DMSO, complicating neuronal assays. Quipazine dimaleate (100 mM aq. solubility) eliminates solvent artifacts. • Ki 1.4 nM (5-HT₃), IC₅₀ 4.4 nM (brain) - higher potency than phenylbiguanide. • Dual agonist/antagonist enables activation/blockade studies in one preparation. • Selective carbohydrate intake reduction in vivo. ≥98% purity, RT storage, ambient shipping.

Molecular Formula C21H23N3O8
Molecular Weight 445.4 g/mol
CAS No. 150323-78-7
Cat. No. B1662243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuipazine dimaleate
CAS150323-78-7
Synonyms2-(1-Piperazinyl)quinoline dimaleate
Molecular FormulaC21H23N3O8
Molecular Weight445.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC3=CC=CC=C3C=C2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C13H15N3.2C4H4O4/c1-2-4-12-11(3-1)5-6-13(15-12)16-9-7-14-8-10-16;2*5-3(6)1-2-4(7)8/h1-6,14H,7-10H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-
InChIKeyVAOSOCRJSSWBEQ-SPIKMXEPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quipazine Dimaleate: High-Affinity 5-HT₃ Agonist


Quipazine dimaleate (CAS 150323-78-7) is a piperazine-based serotonergic agonist that exhibits high-affinity binding to the 5-HT₃ receptor with a Ki of 1.4 nM for displacement of [³H]GR65630 in rat endothelium [1]. As a dimaleate salt formulation, it demonstrates significantly enhanced aqueous solubility (100 mM in water) compared to alternative salt forms, facilitating versatile experimental preparation . The compound displays dual functional behavior as both a 5-HT₃ receptor agonist in central models and a 5-HT₃ receptor antagonist in peripheral models [2], alongside measurable affinity for 5-HT₁ and 5-HT₂ receptors with Ki values of 230 nM [3].

Quipazine Dimaleate: Irreplaceable 5-HT₃ Tool


Despite structural similarity among arylpiperazine-class serotonergic ligands, quipazine dimaleate exhibits receptor binding and functional profiles that fundamentally diverge from its closest analogs. While mCPP (1-(3-chlorophenyl)piperazine) and TFMPP (m-trifluoromethylphenyl piperazine) share the piperazine core, their 5-HT₃ receptor engagement differs dramatically: mCPP binds 5-HT₃ sites with ~14-fold lower affinity (IC₅₀ = 61.4 nM) and acts as an antagonist rather than agonist at cardiac 5-HT₃ receptors, whereas TFMPP shows negligible 5-HT₃ binding (IC₅₀ = 2,373 nM) [1]. This divergence extends to functional outcomes—unlike the class-level anti-obesity effects sometimes attributed to serotonergic agents, quipazine's anorectic activity is selective for carbohydrate intake reduction in specific dietary contexts, not generalizable to all macronutrients [2]. Substitution without considering these quantitative affinity and functional differences risks experimental misinterpretation and compromised data reproducibility.

Quipazine Dimaleate: Evidence vs. 5-HT₃ Comparators


Superior 5-HT₃ Binding Affinity vs. mCPP and TFMPP

Quipazine dimaleate exhibits high-affinity binding at brain 5-HT₃ receptors with an IC₅₀ of 4.4 nM [1]. In direct comparison within the same study, mCPP shows approximately 14-fold lower affinity with an IC₅₀ of 61.4 nM, while TFMPP demonstrates negligible 5-HT₃ receptor engagement with an IC₅₀ of 2,373 nM [1]. These quantitative differences establish quipazine as the high-potency reference among arylpiperazine-class 5-HT₃ ligands.

5-HT₃ receptor binding affinity radioligand displacement serotonergic pharmacology

Cardiac 5-HT₃ Agonist/Antagonist Profile vs. mCPP

In anesthetized rat models, quipazine dimaleate functions as a potent agonist of the von Bezold-Jarisch reflex, a response mediated by cardiac 5-HT₃ receptors [1]. At concentrations that activate these receptors, quipazine also antagonizes serotonin-induced bradycardia, demonstrating a dual agonist/antagonist profile [1]. In contrast, mCPP does not activate the von Bezold-Jarisch reflex at any concentration tested and acts solely as a potent antagonist of serotonin-induced bradycardia [1]. TFMPP shows no interaction with cardiac 5-HT₃ receptors whatsoever [1].

von Bezold-Jarisch reflex cardiac 5-HT₃ receptors agonist/antagonist profile functional pharmacology

Enhanced Aqueous Solubility of Dimaleate Salt

Quipazine dimaleate demonstrates aqueous solubility of 100 mM in water , a critical formulation advantage over alternative quipazine salt forms and structurally related arylpiperazines that frequently require DMSO or organic co-solvents for dissolution . This enhanced solubility is attributable to the dimaleate counterion selection (two equivalents of maleic acid per quipazine molecule, molecular weight 445.43 g/mol), which increases polarity and hydration capacity relative to the free base or alternative salt formulations [1].

solubility optimization formulation in vivo preparation salt selection

5-HT Reuptake Inhibition: Dual Mechanism Advantage

Beyond its 5-HT₃ receptor agonist activity, quipazine competitively inhibits serotonin reuptake in rat brain synaptosomes with a Ki of 138 nM (1.38 × 10⁻⁷ M) [1]. This reuptake inhibition property is distinct from pure 5-HT₃ agonists such as 2-methyl-5-HT and SR 57227A, which lack significant monoamine transporter interactions [2]. The dual mechanism—direct receptor agonism combined with enhanced synaptic 5-HT availability via reuptake blockade—produces neurochemical effects that cannot be replicated by single-mechanism 5-HT₃ agonists.

serotonin reuptake synaptosomal uptake dual mechanism 5-HT metabolism

Chronic mCPP Pretreatment: Behavioral & Metabolic Divergence

In rats chronically pretreated with mCPP (2.5 mg/kg/day for 2 weeks), acute quipazine administration (20 mg/kg) produced fundamentally altered regional cerebral metabolic rates for glucose (rCMRglc): whereas quipazine increased rCMRglc in 4 brain regions in control animals, it reduced rCMRglc in 14 brain areas in chronically mCPP-pretreated animals [1]. Additionally, chronic mCPP pretreatment produced tolerance to quipazine-induced head shakes [1]. These divergent metabolic and behavioral adaptations indicate that quipazine engages 5-HT receptor mechanisms distinct from those modulated by mCPP, despite their shared arylpiperazine scaffold.

chronic tolerance cerebral glucose metabolism head-shake response 5-HT receptor down-regulation

5-HT₃ Functional Potency vs. Phenylbiguanide

In functional 5-HT₃ receptor assays using NG 108-15 cells, quipazine exhibits an EC₅₀ of 27 nM at human 5-HT₃ receptors [1]. In contrast, phenylbiguanide—a prototypical 5-HT₃ agonist commonly employed as a comparator tool—demonstrates an EC₅₀ of 1.8 μM in the same cellular model, representing approximately 67-fold lower functional potency [1]. This substantial potency differential positions quipazine dimaleate as a higher-sensitivity probe for 5-HT₃ functional studies.

5-HT₃ functional assay EC₅₀ NG 108-15 cells agonist potency

Quipazine Dimaleate: Research and Industrial Applications


High-Sensitivity 5-HT₃ Receptor Assays

Quipazine dimaleate is optimally deployed in radioligand displacement and functional assays where maximal 5-HT₃ receptor sensitivity is required. With an IC₅₀ of 4.4 nM at brain 5-HT₃ receptors [1] and an EC₅₀ of 27 nM in human 5-HT₃ functional assays [2], it outperforms phenylbiguanide (~67-fold less potent) and mCPG (~14-fold lower affinity) as a reference agonist. This high potency enables receptor occupancy studies at lower compound concentrations, minimizing off-target 5-HT₁/5-HT₂ engagement that occurs at higher concentrations given quipazine's Ki of 230 nM at these subtypes [3].

Differentiating 5-HT₃ Agonism from Reuptake Inhibition

Quipazine dimaleate's dual mechanism—5-HT₃ receptor agonism combined with 5-HT reuptake inhibition (Ki = 138 nM) [1]—makes it a strategic tool for discriminating between direct receptor activation and enhanced synaptic serotonin availability. When used in parallel with pure 5-HT₃ agonists (e.g., SR 57227A, 2-methyl-5-HT) or selective serotonin reuptake inhibitors, quipazine enables experimental dissection of which mechanism drives observed neurochemical or behavioral outcomes. This dual profile is particularly valuable in studies of serotonergic modulation of feeding behavior, where quipazine's selective reduction of carbohydrate intake in rats has been documented [2].

Aqueous Formulation for DMSO-Sensitive Assays

Quipazine dimaleate's 100 mM aqueous solubility [1] makes it the preferred formulation for assays where DMSO or organic solvents introduce confounding variables. This includes primary neuronal cultures sensitive to DMSO cytotoxicity, electrophysiology recordings where organic solvents alter membrane properties, and in vivo studies requiring vehicle control consistency. The dimaleate salt form provides this solubility advantage without compromising biological activity, enabling direct aqueous buffer preparation that simplifies experimental workflows and improves reproducibility compared to compounds requiring co-solvent dissolution [2].

Cardiac 5-HT₃ Pharmacology & von Bezold-Jarisch Reflex

In cardiovascular pharmacology research, quipazine dimaleate serves as a dual-function probe for cardiac 5-HT₃ receptor characterization. It is one of the few compounds that activates the von Bezold-Jarisch reflex (a 5-HT₃-mediated bradycardic response) while also antagonizing serotonin-induced bradycardia at similar concentrations [1]. This contrasts with mCPP, which acts only as an antagonist, and TFMPP, which shows no cardiac 5-HT₃ interaction [1]. This unique agonist/antagonist profile enables investigation of both activation and blockade of peripheral 5-HT₃ signaling in the same experimental preparation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quipazine dimaleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.